1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol
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Overview
Description
1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Identification in Natural Sources
1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol has been identified in natural sources. For example, a compound closely related to it, 5alpha-Androst-1-ene-3beta,17beta-diol, was detected in pig fat. This was significant because it is sold as a nutritional supplement but had not been previously reported as naturally occurring in the food supply (McGregor & Erickson, 2003).
Synthetic Methods
Efficient synthesis methods for compounds similar to this compound, such as 5alpha-Androst-1-ene-3,17-dione, have been developed. This demonstrates the compound's relevance in chemical synthesis and potential applications in pharmaceuticals and supplements (Zhang & Qiu, 2006).
Analysis in Dietary Supplements
There's a study analyzing dietary supplements containing compounds similar to this compound, such as 17alpha-methyl-5alpha-androst-2-en-17beta-ol. This indicates its relevance in the analysis of supplements and potential health impacts (Okano, Sato, Ikekita & Kageyama, 2009).
Medical Applications
Research has explored the potential medical applications of related compounds, such as examining their binding properties to androgen receptors, which can have implications in diseases like prostate cancer (Skinner, Pozderac, Counsell, Hsu & Weinhold, 1977).
Reproductive Monitoring
A study developed a method for analyzing compounds similar to this compound in the Asian elephant for reproductive monitoring, indicating its potential use in wildlife management and veterinary science (Dehnhard, Hatt, Eulenberger, Ochs & Strauss, 2003).
Properties
Molecular Formula |
C25H33NO |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(1S,2S,5S,6S,9S,10R,13S)-1,5-dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol |
InChI |
InChI=1S/C25H33NO/c1-24-12-11-20-17(19(24)9-10-23(24)27)8-7-15-13-22-18(14-25(15,20)2)16-5-3-4-6-21(16)26-22/h3-6,15,17,19-20,23,26-27H,7-14H2,1-2H3/t15-,17-,19-,20-,23-,24-,25-/m0/s1 |
InChI Key |
XAPHYNIJAGNNNA-YFTOQCAPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NC6=CC=CC=C56)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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